![molecular formula C22H17FN4O2 B12925822 Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]- CAS No. 828930-95-6](/img/structure/B12925822.png)
Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminoquinazolin-6-yl)-2-((4-fluorophenoxy)methyl)benzamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminoquinazolin-6-yl)-2-((4-fluorophenoxy)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting from an appropriate aniline derivative, the quinazoline core can be synthesized through cyclization reactions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction.
Attachment of the Benzamide Moiety: The benzamide moiety can be attached through amide bond formation using coupling reagents like EDCI or DCC.
Incorporation of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Aminoquinazolin-6-yl)-2-((4-fluorophenoxy)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinazoline N-oxides.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-Aminoquinazolin-6-yl)-2-((4-fluorophenoxy)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or modulate the activity of these targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Aminoquinazolin-6-yl)-2-((4-chlorophenoxy)methyl)benzamide
- N-(4-Aminoquinazolin-6-yl)-2-((4-bromophenoxy)methyl)benzamide
Uniqueness
N-(4-Aminoquinazolin-6-yl)-2-((4-fluorophenoxy)methyl)benzamide is unique due to the presence of the fluorophenoxy group, which can influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propriétés
Numéro CAS |
828930-95-6 |
|---|---|
Formule moléculaire |
C22H17FN4O2 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
N-(4-aminoquinazolin-6-yl)-2-[(4-fluorophenoxy)methyl]benzamide |
InChI |
InChI=1S/C22H17FN4O2/c23-15-5-8-17(9-6-15)29-12-14-3-1-2-4-18(14)22(28)27-16-7-10-20-19(11-16)21(24)26-13-25-20/h1-11,13H,12H2,(H,27,28)(H2,24,25,26) |
Clé InChI |
QHGGQYUHGGWFJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)N=CN=C4N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


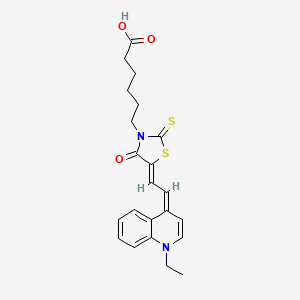
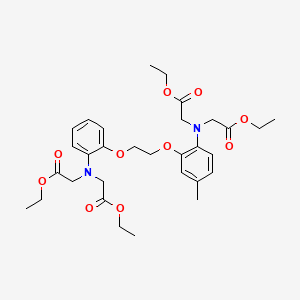
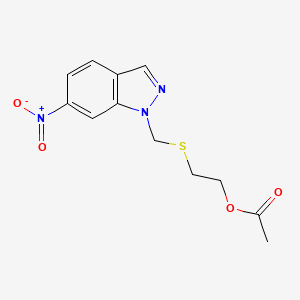

![6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12925769.png)


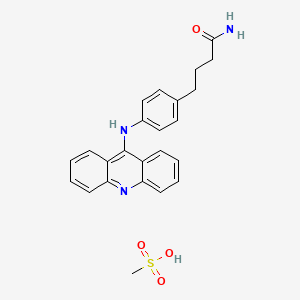
![2-[(Benzenesulfonyl)oxy]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925800.png)
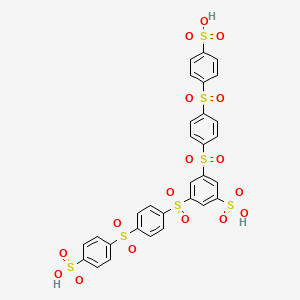
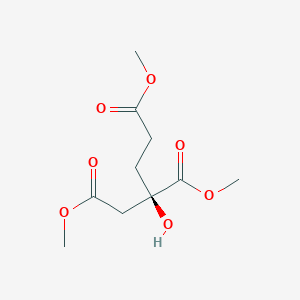
![{3-(4-Fluorophenyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,2-oxazol-5-yl}methanol](/img/structure/B12925810.png)
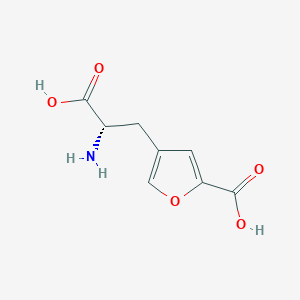
![(3aS,4S,6aS)-2,2,3a,6a-Tetramethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B12925817.png)
